molecular formula C22H29NO3 B1193601 SIPI-7623

SIPI-7623

Cat. No. B1193601
M. Wt: 355.48
InChI Key: ZCSRDPSZGWKZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SIPI7623 is a farnesoid X receptor antagonist.

Scientific Research Applications

Subheading: Antagonism of Farnesoid X Receptor Pathway

SIPI-7623, a derivative of an extract from Oriental wormwood (Artemisia capillaris), has been identified as a potential therapeutic agent for metabolic diseases such as hyperlipidemia and atherosclerosis. It functions through antagonism of the farnesoid X receptor (FXR) pathway. Research has demonstrated that SIPI-7623 upregulates the expression of cholesterol-7-alpha-hydroxylase (CYP7A1), downregulates sterol-regulatory element-binding protein 1c (SREBP-1c) in the liver, and inhibits the expression of ileal bile acid binding-protein (IBABP) in the ileum of rats. These actions result in decreased levels of cholesterol and triglycerides, both in vitro and in vivo models, including HepG2 cell models and rat and rabbit models of atherosclerosis. Furthermore, SIPI-7623 has been shown to reduce the extent of atherosclerotic lesions, suggesting its utility in the treatment of hyperlipidemia and atherosclerosis (Deng et al., 2018).

Development of Novel SIPI-7623 Derivatives

Subheading: Enhancing FXR Antagonism Efficacy

The development of novel nonsteroidal SIPI-7623 derivatives as farnesoid X receptor (FXR) antagonists has been explored to overcome the limitations of steroidal FXR antagonists, which often exhibit low potency. These new derivatives aim to provide improved efficacy compared to SIPI-7623 and other known FXR antagonists like guggulsterone. The most potent compound identified in this research, compound A-11, demonstrated an IC50 of 7.8 ± 1.1 µM, showing significantly better activity compared to the original SIPI-7623 (IC50 = 40.8 ± 1.7 µM) and guggulsterone (IC50 = 45.9 ± 1.1 µM). Additionally, molecular docking studies of A-11 within the FXR's ligand-binding domain have been conducted to understand its mechanism of action (Nian et al., 2018).

properties

Product Name

SIPI-7623

Molecular Formula

C22H29NO3

Molecular Weight

355.48

IUPAC Name

N-(5-(2,5-Dimethylphenoxy)-2-methylpentan-2-yl)-2-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C22H29NO3/c1-16-6-7-17(2)20(14-16)26-13-5-12-22(3,4)23-21(25)15-18-8-10-19(24)11-9-18/h6-11,14,24H,5,12-13,15H2,1-4H3,(H,23,25)

InChI Key

ZCSRDPSZGWKZFQ-UHFFFAOYSA-N

SMILES

O=C(NC(CCCOC1=CC(C)=CC=C1C)(C)C)CC2=CC=C(O)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SIPI7623;  SIPI-7623;  SIPI 7623

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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